Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
CAS No.:
Cat. No.: VC17502018
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl (3aR,7S,7aR)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |
| Standard InChI Key | AZVUIRLOAUPNHF-KXUCPTDWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H]2[C@H]1CCO2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O |
Introduction
Molecular Structure and Characteristics
Core Architecture
The compound features a fused bicyclic system combining a pyridine ring and a tetrahydrofuran moiety, with stereocenters at positions 3aS, 7R, and 7aS. The tert-butyl carbamate group at position 4 enhances steric bulk, influencing both solubility and reactivity. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (3aR,7S,7aR)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC@@HO |
The stereochemistry is critical for biological activity, as the hydroxyl group at position 7 and the fused ring system create a chiral environment that interacts with enzymatic targets like AMPK .
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and the hydroxyl proton (δ ~5.2 ppm). Mass spectrometry (MS) data align with the molecular ion [M+H]⁺ at m/z 244.3, while differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, indicative of crystalline stability.
Synthesis and Purification
Multi-Step Synthetic Routes
The synthesis involves a six-step sequence starting from pyridine precursors, as outlined in patent CN107188894A . Key steps include:
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Ring Formation: Cyclization of a pyridine derivative with a furan precursor under acidic conditions to form the fused bicyclic core.
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Hydroxylation: Stereoselective oxidation at position 7 using catalytic osmium tetroxide.
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Carbamate Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .
Challenges arise in maintaining stereochemical integrity, particularly during hydroxylation, where racemization necessitates chiral chromatography for resolution .
Purification Strategies
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column achieves >98% purity, while recrystallization from ethanol/water mixtures yields optically active fractions. The racemic mixture’s separation remains a bottleneck, requiring specialized columns like Chiralpak AD-H for enantiomeric resolution.
Analytical and Stability Profiling
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a 90% mass loss by 250°C, consistent with organic carbamates. Accelerated stability studies (40°C/75% RH) over six months revealed <2% degradation, underscoring suitability for long-term storage.
Comparative Analysis with Analogues
The structurally related (3aR,7aR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine (C₁₂H₁₉NO₄, MW 241.28 g/mol) lacks the hydroxyl group, resulting in 10-fold lower AMPK activation and reduced metabolic efficacy. This highlights the critical role of the 7-hydroxy moiety in target engagement.
Industrial and Research Applications
Drug Development
As a lead compound, it serves as a template for developing non-thiazolidinedione AMPK activators with improved safety profiles. Derivatives substituting the tert-butyl group with fluorinated analogs show enhanced blood-brain barrier penetration, expanding potential applications to neurodegenerative diseases .
Chemical Biology
Its fluorescently tagged analogs enable AMPK localization studies via confocal microscopy, aiding in elucidating tissue-specific kinase signaling pathways.
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